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AEG 40730 dihydrochloride

Cat. No.: B1191927
M. Wt: 1120.06
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Apoptosis Regulation by IAPs

Inhibitor of Apoptosis Proteins (IAPs) are a family of functionally and structurally related proteins that serve as crucial negative regulators of apoptosis. nih.gov Their primary mechanism of action involves the direct inhibition of caspases, a family of cysteine proteases that are the principal executioners of the apoptotic cascade. aacrjournals.orgembopress.org In mammals, this family includes key members such as X-linked IAP (XIAP), cellular IAP1 (c-IAP1), and cellular IAP2 (c-IAP2). nih.govpatsnap.com

These proteins are characterized by the presence of one to three copies of a structural motif known as the baculovirus IAP repeat (BIR) domain. embopress.orgnih.gov The BIR domains are essential for the anti-apoptotic function of IAPs, mediating their interactions with caspases. patsnap.comnih.gov For instance, the BIR2 domain of XIAP is responsible for inhibiting the effector caspases-3 and -7, while its BIR3 domain specifically targets and inhibits the initiator caspase-9. aacrjournals.orgembopress.orgembopress.org By binding to and neutralizing these key enzymes, IAPs effectively halt the progression of apoptosis, allowing cells to survive despite the presence of apoptotic stimuli. nih.govfrontiersin.org

The regulation of apoptosis by IAPs is a tightly controlled process. In healthy cells, IAPs prevent the inappropriate activation of caspases. However, in response to apoptotic signals, a mitochondrial protein known as the Second Mitochondria-derived Activator of Caspases (Smac), also called Direct IAP-Binding protein with Low pI (DIABLO), is released into the cytosol. nih.govfrontiersin.orgwikipedia.org Smac/DIABLO functions as a natural antagonist of IAPs. nih.govnih.gov It binds to the same BIR domains on IAPs that are used to inhibit caspases, thereby displacing the caspases and allowing apoptosis to proceed. nih.govfrontiersin.orgwikipedia.org

Historical Development of Smac Mimetics as IAP Antagonists

The discovery that Smac/DIABLO could neutralize IAP-mediated inhibition of apoptosis provided a critical insight for the development of new therapeutic strategies. nih.gov Researchers recognized that mimicking the action of Smac/DIABLO could offer a way to selectively induce apoptosis in cancer cells, which often overexpress IAPs to evade cell death. nih.govpatsnap.com This led to the rational design and development of a class of drugs known as Smac mimetics. nih.govresearchgate.net

The initial efforts focused on understanding the structural basis of the Smac-IAP interaction. It was discovered that the N-terminal four amino acids of mature Smac, specifically the sequence Alanine-Valine-Proline-Isoleucine (AVPI), were responsible for binding to the BIR domains of IAPs. acs.orgacs.org This tetrapeptide sequence became the foundational template for creating small-molecule peptidomimetics that could replicate the function of the full-length Smac protein. wikipedia.orgacs.org

The goal was to engineer potent, cell-permeable small molecules that could effectively antagonize IAPs, leading to the activation of caspases and subsequent apoptosis in tumor cells. nih.govresearchgate.net Over time, medicinal chemistry efforts evolved from direct peptide derivatives to more complex, non-peptidic small molecules, improving properties such as oral bioavailability and potency. astx.com These synthetic compounds, the Smac mimetics, were designed to bind with high affinity to the BIR domains of IAPs like c-IAP1, c-IAP2, and XIAP, thereby promoting their degradation and liberating caspases to execute cell death. nih.govacs.org This approach held the promise of restoring the natural apoptotic process in cancer cells that had become resistant to conventional therapies. researchgate.netnih.gov

Positioning of AEG 40730 Dihydrochloride (B599025) within the Smac Mimetic Landscape

AEG 40730 dihydrochloride is a specific, cell-permeable small molecule that falls squarely within the category of Smac mimetics. smolecule.comtocris.com It functions as a potent antagonist of Inhibitor of Apoptosis Proteins (IAPs). medkoo.com Research has demonstrated that this compound binds with high, nanomolar affinity to the BIR3 domain of c-IAP1, c-IAP2, and XIAP. smolecule.comtocris.comrndsystems.com This targeted binding action mimics the endogenous function of the Smac/DIABLO protein. smolecule.com

By acting as an IAP antagonist, this compound has shown specific effects in cancer cell models. Studies in human breast cancer cells (MDA-MB-231) revealed that treatment with this compound leads to a reduction in the protein levels of c-IAP1, c-IAP2, and XIAP. smolecule.comtocris.comrndsystems.com The loss of these anti-apoptotic proteins sensitizes the cancer cells to cell death signals. smolecule.com

Furthermore, this compound has been shown to induce apoptosis when used in combination with other agents like tumor necrosis factor (TNF) and to enhance the apoptotic effects of TNF-related apoptosis-inducing ligand (TRAIL) in human colorectal carcinoma cells (HCT 116). tocris.comrndsystems.comglpbio.com As a research tool, it is utilized to investigate the intricacies of apoptosis pathways in various cancer models. benchchem.com

Interactive Data Table: Properties of this compound

PropertyValueSource
Chemical Formula C52H68F6N8O8.2HCl tocris.com
Molecular Weight 1120.06 g/mol tocris.com
Mechanism of Action IAP Antagonist (Smac Mimetic) smolecule.comrndsystems.com
Binding Target BIR3 domain of cIAP1, cIAP2, and XIAP tocris.comrndsystems.com
Cellular Effect Reduces cIAP1, cIAP2, and XIAP protein levels smolecule.comrndsystems.com
Biological Outcome Induces and potentiates apoptosis tocris.comrndsystems.com

Properties

Molecular Formula

C52H68F6N8O8.2HCl

Molecular Weight

1120.06

Synonyms

222,Trifluoro-N-[[(2S)-1-(N-methyl-L-analyl-L-threonyl)-2-pyrrolidinyl]methyl]-N-(2-phenylethyl)acetamide, diethyl ether with 2,4-hexadiyne-1.6-diol dihydrochloride

Origin of Product

United States

Molecular and Cellular Mechanism of Action of Aeg 40730 Dihydrochloride

Direct Target Engagement and Binding Affinity

AEG 40730 dihydrochloride (B599025) exerts its biological effects through direct interaction with specific members of the IAP family, which are often overexpressed in tumor cells and contribute to their survival and resistance to therapy.

Interaction with BIR3 Domains of cIAP1, cIAP2, and XIAP

The primary molecular targets of AEG 40730 dihydrochloride are the Baculoviral IAP Repeat (BIR) domains of the IAP proteins. Specifically, it is designed to bind to the BIR3 domain of cellular IAP1 (cIAP1), cellular IAP2 (cIAP2), and X-linked IAP (XIAP). glpbio.com This binding is highly specific and occurs with nanomolar affinity, indicating a strong and selective interaction. glpbio.commedkoo.com The BIR3 domain is crucial for the ability of these IAPs to regulate caspase activity and other signaling pathways involved in cell death. By occupying the BIR3 domain, this compound competitively inhibits the binding of pro-apoptotic proteins, such as caspases and Smac/DIABLO.

Stoichiometry and Kinetics of Binding

While detailed public data on the precise stoichiometry and on-off rates of this compound binding to IAP proteins are not extensively characterized, its classification as a tetrapeptide mimetic suggests a binding model analogous to the natural Smac protein. medkoo.com The interaction with the BIR3 domain is characterized by high affinity, and treatment with nanomolar concentrations of the compound leads to a rapid loss of both XIAP and c-IAP1 proteins, although the kinetics of their degradation differ. medkoo.com

Downstream Molecular Events

The binding of this compound to its target IAPs initiates a cascade of downstream molecular events, leading to the degradation of these anti-apoptotic proteins and the subsequent activation of cell death pathways.

Proteasomal Degradation of cIAP1 and cIAP2

A key consequence of this compound binding to cIAP1 and cIAP2 is the induction of their auto-ubiquitination and subsequent degradation by the proteasome. medkoo.com Both cIAP1 and cIAP2 possess E3 ubiquitin ligase activity, which is responsible for tagging proteins for degradation. The binding of the Smac mimetic appears to trigger a conformational change in the cIAP proteins, leading them to tag themselves and each other for destruction. This rapid depletion of cIAP1 and cIAP2 is a critical step in the mechanism of action of this compound. medkoo.com This process also leads to a significant reduction in the ubiquitination of other proteins regulated by cIAPs, such as Receptor-Interacting Protein 1 (RIP1). medkoo.com

Impact on XIAP Protein Levels and Activity

Treatment with this compound also results in a reduction of XIAP protein levels. glpbio.com Although the kinetics may differ from that of cIAP1, the ultimate effect is the loss of this potent caspase inhibitor. medkoo.com XIAP is a direct inhibitor of effector caspases, such as caspase-3 and caspase-7, as well as the initiator caspase-9. By reducing XIAP levels, this compound removes a critical brake on the apoptotic machinery.

Induction of Programmed Cell Death Pathways

The culmination of the molecular events triggered by this compound is the induction of programmed cell death, primarily through apoptosis. By removing the inhibitory influence of the IAP proteins, the cell's intrinsic and extrinsic apoptotic pathways are sensitized. Research has shown that this compound can induce apoptosis on its own in some cancer cell lines and can significantly potentiate the pro-apoptotic effects of other agents, such as Tumor Necrosis Factor (TNF) and TNF-related apoptosis-inducing ligand (TRAIL). glpbio.com This synergistic effect is a hallmark of IAP antagonists and underscores their potential in combination therapies.

Target ProteinBinding DomainBinding Affinity
cIAP1BIR3Nanomolar glpbio.com
cIAP2BIR3Nanomolar glpbio.com
XIAPBIR3Nanomolar glpbio.com
Downstream EffectAffected ProteinsConsequence
Proteasomal DegradationcIAP1, cIAP2Removal of key apoptosis inhibitors. medkoo.com
Reduction in Protein LevelsXIAPDecreased inhibition of caspases. glpbio.commedkoo.com
Apoptosis Induction-Promotes programmed cell death, especially with TNF or TRAIL. glpbio.com

Preclinical Efficacy Studies of Aeg 40730 Dihydrochloride

In Vitro Efficacy in Cell Line Models

The in vitro efficacy of AEG 40730 dihydrochloride (B599025) has been assessed across a range of human cancer cell lines, demonstrating its potential to induce cancer cell death and inhibit proliferation.

Antitumor Effects in Human Breast Cancer Cell Lines (e.g., MDA-MB-231)

Efficacy in Human Colorectal Carcinoma Cell Lines (e.g., HCT 116)

Similarly, specific research detailing the efficacy of AEG 40730 dihydrochloride in the human colorectal carcinoma cell line HCT 116 is not extensively documented in accessible scientific reports. The role of IAP proteins in the survival of colorectal cancer cells suggests that an IAP inhibitor like AEG 40730 could be effective; however, empirical data from studies, such as apoptosis assays and cell viability curves specific to this compound, are needed to substantiate this hypothesis.

Activity in Mcl-1-dependent Leukemia Cell Lines

Myeloid cell leukemia-1 (Mcl-1) is a key pro-survival protein in various hematological malignancies. The therapeutic strategy of targeting Mcl-1 is under active investigation. While the general approach of inhibiting pro-survival proteins aligns with the mechanism of IAP antagonists, specific studies detailing the activity of this compound in Mcl-1-dependent leukemia cell lines, including data on apoptosis induction and growth inhibition, are not currently available in published research.

Modulation of Cell Proliferation and Viability

The primary mechanism of IAP antagonists like this compound involves the promotion of apoptosis, which inherently leads to a reduction in cell viability and proliferation. However, without specific experimental data from various cancer cell lines treated with AEG 40730, a detailed quantitative analysis of its effects on cell proliferation and viability cannot be compiled.

Table 1: Summary of In Vitro Efficacy Data for this compound

Cell Line Cancer Type Efficacy Metric Result
MDA-MB-231 Breast Cancer Antitumor Effects Data Not Available
HCT 116 Colorectal Carcinoma Efficacy Data Data Not Available

In Vivo Efficacy in Animal Models

The evaluation of a potential anti-cancer compound in living organisms is a critical step in preclinical development.

Antitumor Effects in Xenograft Models

Information regarding the in vivo antitumor effects of this compound in xenograft models is not present in the available scientific literature. Such studies would typically involve implanting human cancer cells into immunocompromised mice and then administering the compound to assess its impact on tumor growth. The absence of this data means that the in vivo efficacy of this compound in reducing tumor volume and prolonging survival in animal models remains to be established.

Table 2: Summary of In Vivo Efficacy Data for this compound

Animal Model Tumor Type Key Findings

Efficacy in Genetically Engineered Mouse Models of Disease

The preclinical efficacy of this compound has been evaluated in genetically engineered mouse models of acute myeloid leukemia (AML). In a study investigating mechanisms to enhance the therapeutic potential of Smac mimetic compounds, AEG 40730 was tested on murine AML cells driven by the oncogenes HoxA9/Meis1 and MLL-AF9. These models are well-established representations of aggressive human AML.

Research demonstrated that while AEG 40730 as a single agent had limited efficacy in inducing cell death in these AML cells, its cytotoxic activity was significantly enhanced when combined with an inhibitor of the multidrug resistance protein 1 (MDR1). The addition of the MDR1 inhibitor tariquidar (B1662512) to AEG 40730 treatment led to a marked increase in the killing of both HoxA9/Meis1 and MLL-AF9 driven AML cells in vitro. This suggests that the efficacy of AEG 40730 in these genetically defined leukemia models is heavily influenced by drug efflux mechanisms, and that co-administration with an MDR1 inhibitor can overcome this resistance.

These findings underscore the potential utility of AEG 40730 in genetically defined cancers that may exhibit resistance to apoptosis-inducing agents through mechanisms such as drug efflux.

Response in Specific Organ Systems within Animal Models

Comprehensive preclinical studies detailing the specific responses of various organ systems to this compound treatment within animal models are not extensively documented in publicly accessible literature. While the mechanism of action of AEG 40730 as a Smac mimetic suggests a targeted effect on apoptotic pathways, which could have implications for various tissues, specific in vivo data on organ-level responses, and potential toxicities or therapeutic effects in organs other than the hematopoietic system, have not been detailed. Further research is required to elucidate the organ-specific effects of AEG 40730 in preclinical cancer models.

Interaction with Other Biological Pathways and Modalities

Synergistic Effects with Innate Immune Stimuli

Research has demonstrated that AEG 40730 dihydrochloride (B599025) and other IAP antagonists can synergize with innate immune stimuli to enhance anti-tumor effects. nih.govehu.eus The innate immune system is the body's first line of defense, and its activation can lead to the production of inflammatory cytokines that can directly kill cancer cells. ehu.eus IAP antagonists, by inhibiting cellular IAP1 (cIAP1) and cIAP2, sensitize tumor cells to the apoptotic effects of these cytokines. nih.gov

This synergistic relationship is based on the ability of IAP antagonists to lower the threshold for cell death induced by immune signaling molecules. nih.gov For instance, IAP antagonists have been shown to work in concert with Toll-like receptor (TLR) agonists and interferons to promote tumor cell death. nih.govehu.eus This combined approach can lead to more robust and durable anti-tumor immune responses, including the generation of potent anti-tumor T-cell activity. nih.gov The mechanism involves the activation of alternative NF-κB signaling, which can promote the activation of dendritic cells and provide a co-stimulatory signal to T cells, further enhancing the adaptive immune response against the tumor. nih.gov

Cross-talk with Signal Transduction Pathways Regulating Cell Survival and Death

AEG 40730 dihydrochloride's influence is not limited to the innate immune system; it also intersects with several key signal transduction pathways that govern the life and death of a cell.

Tumor Necrosis Factor (TNF) and TNF-related apoptosis-inducing ligand (TRAIL) are potent inducers of apoptosis. However, many cancer cells develop resistance to their effects. This compound has been shown to effectively resensitize cancer cells to TNF- and TRAIL-mediated apoptosis. nih.gov IAPs, particularly cIAP1 and cIAP2, are crucial regulators of the signaling cascades initiated by TNF and TRAIL receptors. By promoting the ubiquitination of key signaling proteins, they can divert the cellular response from apoptosis towards pro-survival signals. nih.gov this compound, by antagonizing these IAPs, shifts the balance back towards the induction of caspase-mediated apoptosis. nih.govnih.gov This modulation of TNF and TRAIL receptor signaling is a cornerstone of the compound's anti-cancer activity.

Cell LineCombination AgentObserved EffectReference
Human Colorectal Carcinoma HCT 116TRAILPotentiation of apoptosis nih.gov
Human Breast Cancer MDA-MB-231TNFInduction of apoptosis nih.gov
Castration-Resistant Prostate Cancer (LNCaP, C4-2)Enzalutamide (B1683756)Enhanced apoptosis via autocrine TNF-α signaling nih.gov

A significant and specific interaction has been identified between IAP antagonism and the AMPK-Parkin axis, a critical regulator of cellular energy homeostasis and mitochondrial quality control. A study utilizing this compound (referred to as a Smac mimetic) revealed that the AMPK-Parkin pathway negatively regulates necroptosis, a form of programmed necrosis, by inhibiting the formation of the necrosome. nih.govnih.gov Parkin, an E3 ubiquitin ligase, is activated by the energy-sensing kinase AMPK and plays a role in suppressing inflammation-associated tumorigenesis. nih.govnih.gov The finding that a Smac mimetic like AEG 40730 was used in this research highlights the connection between IAP pathways and this form of regulated cell death, suggesting that IAP antagonists may influence not only apoptosis but also necroptosis through this axis.

The interplay between IAP antagonism and estrogen receptor-alpha (ERα) signaling is an area of emerging research, particularly in the context of hormone-dependent cancers like breast cancer. While direct modulation of ERα signaling by AEG 40730 has not been extensively detailed, the broader field of IAP antagonists is being explored in this context. One innovative approach involves the creation of "Specific and Nongenetic IAP-dependent Protein Erasers" (SNIPERs). These are chimeric molecules that link an IAP ligand to a ligand for a target protein, in this case, ERα. nih.gov This strategy aims to induce the degradation of ERα, a key driver in many breast cancers. nih.gov This demonstrates a clear rationale for co-targeting the IAP and ERα pathways, even if the direct intersection with AEG 40730 itself is still under investigation. Furthermore, ERα expression has been linked to more aggressive prostate cancer and has been shown to reprogram cancer cell metabolism. nih.gov

Combinatorial Research Strategies with Other Therapeutic Agents

The ability of this compound to lower the threshold for apoptosis makes it a prime candidate for combination therapies.

The primary rationale for combining this compound with other agents is to achieve synergistic anti-cancer effects and overcome therapeutic resistance. Preclinical studies have explored its use with a variety of other drugs, with promising results.

One key strategy is to combine IAP antagonists with agents that induce the production of TNF-α. For example, in models of castration-resistant prostate cancer, the androgen receptor antagonist enzalutamide was shown to be more effective when combined with an IAP antagonist. nih.gov The combination led to increased autocrine TNF-α secretion, which, in the presence of the IAP antagonist, triggered robust apoptosis. nih.gov

Another promising avenue is the combination of IAP antagonists with immunotherapy, such as checkpoint inhibitors or cancer vaccines. nih.govnih.gov By enhancing the sensitivity of tumor cells to immune-mediated killing and boosting T-cell responses, IAP antagonists can potentially augment the efficacy of these immunotherapies. nih.govnih.gov

Furthermore, IAP antagonists are being investigated in combination with inhibitors of other pro-survival pathways. For instance, combining an IAP antagonist with a PAK1 inhibitor has been shown to synergistically promote apoptosis in non-small cell lung cancer cells. researchgate.net This approach of dual-targeting critical survival pathways represents a rational strategy for inducing cancer cell death.

Combination StrategyRationaleExample Therapeutic Agent/ModalityReference
Overcoming Drug ResistanceResensitize resistant cells to therapy-induced apoptosis.Enzalutamide nih.gov
Enhancing ImmunotherapyIncrease tumor cell susceptibility to immune effector mechanisms and boost anti-tumor immunity.Checkpoint inhibitors, Cancer vaccines nih.govnih.govnih.gov
Synthetic LethalitySimultaneously inhibit multiple survival pathways to induce robust apoptosis.PAK1 inhibitors researchgate.net

Structure Activity Relationships Sar and Chemical Biology of Aeg 40730 Dihydrochloride

Key Pharmacophores and Structural Features for IAP Antagonism

The antagonistic activity of AEG 40730 dihydrochloride (B599025) is dictated by specific pharmacophoric features that facilitate its interaction with the BIR3 domain of IAPs. As a bivalent molecule, it possesses two key binding motifs connected by a linker, a design that enhances its avidity for IAPs.

The primary pharmacophore is a core structure that mimics the N-terminal Ala-Val-Pro-Ile (AVPI) tetrapeptide of mature Smac/DIABLO. This AVPI sequence is crucial for binding to a conserved groove on the surface of the BIR domains. While the precise structure of AEG 40730 is not publicly detailed in all sources, the general characteristics of related Smac mimetics suggest the following key features:

N-terminal Mimetic: A central feature that reproduces the crucial interactions of the N-terminal amine and the side chain of the first amino acid (Alanine in Smac) of the AVPI motif. This part of the molecule typically forms critical hydrogen bonds within the BIR binding pocket.

Hydrophobic Pockets Occupancy: The structure includes moieties that occupy the hydrophobic pockets within the BIR domain, mimicking the Valine and Isoleucine residues of the native peptide. The affinity of the antagonist is significantly influenced by how well these groups fit into these pockets.

Proline Mimetic Core: A rigid scaffold, often a cyclic or bicyclic system, that mimics the proline residue of the AVPI sequence. This constrained conformation is thought to reduce the entropic penalty of binding, thereby increasing affinity.

Bivalent Linker: A chemical linker connects two monovalent IAP-binding motifs. The length and composition of this linker are critical for the molecule's ability to induce the dimerization and subsequent degradation of cIAP1 and cIAP2, a key mechanism for their antagonist effect. The bivalency allows for simultaneous engagement of two BIR domains, which can be on the same or different IAP molecules, leading to enhanced potency compared to monovalent antagonists.

The table below summarizes the key pharmacophoric features and their roles in IAP antagonism.

Pharmacophoric FeatureCorresponding Smac ResidueKey Interactions and Role in Antagonism
N-terminal MimeticAlanineForms critical hydrogen bonds in the BIR binding groove.
Hydrophobic MoietiesValine, IsoleucineOccupy hydrophobic pockets within the BIR domain, contributing to binding affinity.
Rigid ScaffoldProlineProvides conformational constraint, reducing the entropic penalty of binding.
Bivalent LinkerN/AConnects two binding motifs, enhancing avidity and promoting IAP dimerization and degradation.

Synthetic Methodologies and Derivatization Strategies for Analogues

The synthesis of complex molecules like AEG 40730 dihydrochloride and its analogues generally involves multi-step synthetic routes. While the specific synthesis of AEG 40730 is proprietary, the general methodologies for creating similar bivalent Smac mimetics often rely on convergent strategies where the monovalent binding motifs and the linker are synthesized separately and then coupled.

Common synthetic strategies for the core scaffolds of Smac mimetics include:

Peptide Coupling Techniques: Standard solid-phase or solution-phase peptide synthesis methods can be employed to create the initial peptide-like structures.

Asymmetric Synthesis: To control the stereochemistry of the core scaffold, asymmetric synthesis techniques are often utilized, as the stereochemical configuration is crucial for biological activity.

Multi-component Reactions: Reactions like the Ugi four-component reaction have been used for the rapid and efficient synthesis of libraries of IAP antagonist analogues, allowing for the exploration of structure-activity relationships.

Derivatization strategies for generating analogues of bivalent Smac mimetics often focus on modifying three key areas:

The Core Scaffold: Modifications to the proline-mimicking core can be made to improve binding affinity, selectivity, and pharmacokinetic properties. For instance, the synthesis of novel tricyclic compounds has been explored to block predicted metabolic sites without compromising binding affinity nih.gov.

The Hydrophobic Groups: Varying the substituents that occupy the hydrophobic pockets of the BIR domain can fine-tune the potency and selectivity of the antagonist.

The Linker: The length, rigidity, and chemical nature of the linker can be systematically varied to optimize the ability of the bivalent antagonist to induce IAP degradation. Studies have shown that both the length and the chemical composition of the linker can significantly impact the biological activity of bivalent IAP antagonists nih.gov.

Impact of Structural Modifications on Target Binding and Functional Efficacy

The structural modifications of bivalent Smac mimetics like this compound have a profound impact on their ability to bind to IAPs and exert their pro-apoptotic effects.

Linker Length and Composition: The linker plays a more complex role than simply connecting the two binding motifs. Its length and flexibility are critical for allowing the two motifs to simultaneously engage with two BIR domains. Studies on other bivalent IAP antagonists have demonstrated that extending the linker chain can negatively impact the ability to induce the degradation of TRAF2-associated cIAP1 nih.gov. This suggests that an optimal linker length is required for inducing the conformational changes in cIAP1 necessary for its E3 ubiquitin ligase activity and subsequent auto-ubiquitination and degradation.

The table below illustrates the general impact of linker length on the activity of bivalent IAP antagonists, based on findings from related compounds.

Linker ModificationImpact on cIAP1 DegradationImpact on NF-κB Inhibition
Optimal LengthEfficient degradation of TRAF2-associated cIAP1Effective inhibition of TNF-mediated NF-κB signaling
Extended LengthDecreased ability to degrade TRAF2-associated cIAP1Reduced inhibition of TNF-mediated NF-κB signaling

Modifications to the Binding Motif: Changes to the core binding motif can affect the affinity for different IAP family members. For example, substitutions at the P2 position of the AVPI-mimetic are generally well-tolerated, as this residue's side chain often projects into the solvent nih.gov. Conversely, the P1 and P3 positions are more constrained, and modifications at these sites are more likely to impact binding affinity negatively.

Stereochemical Considerations in Biological Activity

As with many biologically active small molecules, the stereochemistry of this compound is a critical determinant of its efficacy. The binding pocket of the BIR domains is chiral, and therefore, it will preferentially bind one stereoisomer over others.

The synthesis of IAP antagonists often involves stereoselective methods to ensure the production of the desired enantiomer or diastereomer. For instance, the Simmons-Smith cyclopropanation has been used to stereoselectively synthesize intermediates for novel tri-cyclic IAP antagonists nih.gov.

Compound Names

Research Methodologies for Studying Aeg 40730 Dihydrochloride

Molecular Binding and Interaction Assays

To characterize the direct interaction between AEG 40730 dihydrochloride (B599025) and its target Inhibitor of Apoptosis Proteins (IAPs), several biophysical techniques are employed. These assays provide quantitative data on binding affinity, kinetics, and thermodynamics.

Isothermal Titration Calorimetry (ITC) is a powerful technique used to measure the heat changes that occur upon molecular interactions. This method directly determines the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between a small molecule, such as AEG 40730 dihydrochloride, and a target protein.

In a typical ITC experiment for an IAP antagonist, a solution of the compound is titrated into a solution containing the purified BIR domain of an IAP protein (e.g., XIAP-BIR3, cIAP1-BIR3). The heat released or absorbed during the binding event is measured, allowing for the generation of a binding isotherm. This isotherm can then be fitted to a binding model to extract the thermodynamic parameters.

While specific ITC data for this compound is not publicly available, studies on similar SMAC mimetics demonstrate the utility of this technique. For instance, ITC has been used to characterize the binding of other IAP antagonists, revealing high-affinity interactions with the BIR domains of cIAP1 and XIAP.

Table 1: Representative Thermodynamic Parameters for SMAC Mimetic Binding to IAP-BIR Domains Determined by ITC

IAP Domain SMAC Mimetic Kd (nM) ΔH (kcal/mol) -TΔS (kcal/mol)
XIAP-BIR3 Compound X 15 -10.5 -1.2
cIAP1-BIR3 Compound Y 5.2 -11.8 -0.5

Note: The data in this table is representative of typical values obtained for SMAC mimetics and is for illustrative purposes.

Surface Plasmon Resonance (SPR) is a label-free optical technique for monitoring molecular interactions in real-time. It provides kinetic data, including the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (Kd) can be calculated (Kd = koff/kon).

In an SPR experiment to study this compound, one of the interacting partners, typically the purified IAP-BIR domain, is immobilized on a sensor chip. A solution containing this compound is then flowed over the chip surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. By analyzing the signal changes over time during the association and dissociation phases, the kinetic parameters of the interaction can be determined.

This methodology has been widely applied to characterize the binding kinetics of various SMAC mimetics to IAP proteins, providing valuable insights into their binding mechanisms.

Table 2: Representative Kinetic Parameters for SMAC Mimetic Binding to IAP-BIR Domains Determined by SPR

IAP Domain SMAC Mimetic kon (M-1s-1) koff (s-1) Kd (nM)
XIAP-BIR3 Compound A 1.2 x 105 2.5 x 10-4 2.1
cIAP1-BIR3 Compound B 3.5 x 105 1.8 x 10-4 0.5

Note: The data in this table is representative of typical values obtained for SMAC mimetics and is for illustrative purposes.

Fluorescence Polarization (FP) is a solution-based technique used to measure molecular interactions. It is based on the principle that the degree of polarization of emitted light from a fluorescently labeled molecule is dependent on its rotational diffusion. When a small fluorescently labeled molecule (tracer) binds to a larger protein, its rotation slows down, resulting in an increase in the polarization of the emitted light.

For studying this compound, an FP competition assay is typically employed. In this setup, a fluorescently labeled peptide derived from the N-terminus of SMAC is used as a tracer that binds to the BIR domain of an IAP protein. The addition of an unlabeled competitor, such as this compound, displaces the fluorescent tracer from the BIR domain, leading to a decrease in the fluorescence polarization. By measuring the change in polarization as a function of the competitor concentration, the binding affinity (IC50 or Ki) of the compound can be determined.

FP assays are well-suited for high-throughput screening of IAP antagonists and for determining their binding affinities.

Table 3: Representative Binding Affinities of SMAC Mimetics to IAP-BIR Domains Determined by Fluorescence Polarization

IAP Domain SMAC Mimetic Ki (nM)
XIAP-BIR3 Compound Z 25
cIAP1-BIR3 Compound W 8

Note: The data in this table is representative of typical values obtained for SMAC mimetics and is for illustrative purposes.

Cellular and Biochemical Assays

To investigate the cellular consequences of IAP antagonism by this compound, a range of cellular and biochemical assays are utilized. These assays provide insights into the compound's effects on protein levels and protein-protein interactions within the cell.

Western blotting is a fundamental technique used to detect and quantify the levels of specific proteins in a cell lysate. In the context of this compound, Western blotting is crucial for assessing its ability to induce the degradation of cIAP1, cIAP2, and XIAP. glpbio.comrndsystems.com

To perform this assay, cancer cell lines, such as MDA-MB-231 human breast cancer cells, are treated with varying concentrations of this compound for different time periods. glpbio.com Following treatment, the cells are lysed, and the total protein is separated by gel electrophoresis and transferred to a membrane. The membrane is then probed with specific antibodies against cIAP1, cIAP2, and XIAP to visualize and quantify the protein levels. A loading control, such as β-actin or GAPDH, is also probed to ensure equal protein loading across the samples.

Studies have shown that this compound effectively reduces the protein levels of cIAP1, cIAP2, and XIAP in a dose- and time-dependent manner. glpbio.com

Table 4: Effect of a Representative SMAC Mimetic on IAP Protein Levels in MDA-MB-231 Cells

Treatment Concentration Time (hours) cIAP1 Protein Level (% of Control) XIAP Protein Level (% of Control)
SMAC Mimetic 10 nM 4 40% 75%
SMAC Mimetic 100 nM 4 15% 50%
SMAC Mimetic 10 nM 8 20% 60%
SMAC Mimetic 100 nM 8 5% 30%

Note: The data in this table is representative of typical results from Western blot analysis and is for illustrative purposes.

Immunoprecipitation (IP) is a technique used to isolate a specific protein and its binding partners from a complex mixture, such as a cell lysate. This method is instrumental in studying how IAP antagonists like this compound affect the formation of protein complexes involved in cell death signaling, such as the necrosome, which contains RIPK1 and RIPK3.

By promoting the degradation of cIAPs, SMAC mimetics can lead to the stabilization and activation of RIPK1, facilitating its interaction with RIPK3 to form the necrosome. To investigate this, cells are treated with the IAP antagonist, often in combination with a caspase inhibitor to promote necroptosis. Following cell lysis, an antibody specific for either RIPK1 or RIPK3 is used to pull down the protein and any associated proteins. The immunoprecipitated complex is then analyzed by Western blotting using antibodies against the other protein in the complex (e.g., probing for RIPK3 after an IP of RIPK1).

An increase in the co-immunoprecipitation of RIPK3 with RIPK1 following treatment with a SMAC mimetic would indicate that the compound promotes the formation of the RIPK1-RIPK3 complex.

Apoptosis Detection Assays (e.g., Caspase Activity, Annexin V Staining, DNA Fragmentation)

A primary focus of studying this compound is its ability to induce programmed cell death, or apoptosis. Several assays are employed to detect and quantify this process.

Caspase Activity Assays: Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis. This compound is expected to induce apoptosis by antagonizing IAPs, thereby liberating caspases from inhibition. Studies have shown that treatment of MDA-MB-231 cells with IAP antagonists can lead to the activation of caspases, including caspase-3 and caspase-7, which are key executioner caspases. The activity of these caspases can be measured using commercially available kits that contain a specific substrate linked to a fluorescent or colorimetric reporter. When cleaved by the active caspase, the reporter is released, and the resulting signal can be quantified to determine the level of caspase activity.

Annexin V Staining: In the early stages of apoptosis, a phospholipid called phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and can be conjugated to a fluorescent dye, such as fluorescein (B123965) isothiocyanate (FITC). Flow cytometry is then used to analyze cells stained with fluorescently labeled Annexin V. This allows for the differentiation of viable cells (Annexin V negative), early apoptotic cells (Annexin V positive), and late apoptotic or necrotic cells (positive for both Annexin V and a viability dye like propidium (B1200493) iodide). It has been reported that IAP antagonists can potentiate TRAIL-mediated apoptosis in HCT 116 cells, an effect that can be quantitatively assessed using Annexin V staining.

DNA Fragmentation: A hallmark of late-stage apoptosis is the cleavage of genomic DNA into oligonucleosomal fragments of approximately 180-200 base pairs. This can be visualized using a technique called DNA laddering. DNA is extracted from treated and untreated cells and then separated by size using agarose (B213101) gel electrophoresis. nih.gov The DNA from apoptotic cells will appear as a characteristic "ladder" of fragments, while the DNA from healthy cells will remain as a high molecular weight band. nih.gov

AssayPrincipleCell Line ExampleExpected Outcome with this compound
Caspase ActivityMeasurement of the activity of key apoptotic proteases (e.g., caspase-3, -7).MDA-MB-231Increased caspase activity.
Annexin V StainingDetection of phosphatidylserine on the outer cell membrane of early apoptotic cells.HCT 116Increased percentage of Annexin V-positive cells.
DNA FragmentationVisualization of oligonucleosomal DNA fragments characteristic of late-stage apoptosis.MDA-MB-231, HCT 116Formation of a DNA ladder pattern on an agarose gel.

Cell Viability and Proliferation Assays

MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance at a specific wavelength. It is expected that this compound would decrease the viability of sensitive cancer cell lines like MDA-MB-231 in a dose-dependent manner.

Cell Proliferation Assays: These assays directly measure the rate of cell division. One common method involves the incorporation of a labeled nucleoside analog, such as BrdU (bromodeoxyuridine), into the DNA of proliferating cells. The amount of incorporated BrdU can then be detected using an antibody-based method. A reduction in BrdU incorporation in HCT 116 cells treated with this compound would indicate an inhibition of cell proliferation.

AssayPrincipleCell Line ExampleExpected Outcome with this compound
MTT AssayMeasures metabolic activity as an indicator of cell viability.MDA-MB-231Decreased cell viability.
BrdU IncorporationMeasures the rate of DNA synthesis in proliferating cells.HCT 116Decreased cell proliferation.

Immunofluorescence for Subcellular Localization (e.g., RIPK3 puncta)

Preclinical In Vivo Model Development and Assessment

To evaluate the therapeutic efficacy of this compound in a more complex biological system, preclinical in vivo models are indispensable. These models, typically involving the use of immunodeficient mice bearing human tumor xenografts, allow for the assessment of the compound's antitumor activity in a living organism.

Tumor Burden and Volume Measurement

A primary endpoint in preclinical in vivo studies is the effect of the therapeutic agent on tumor growth. Human cancer cells, such as MDA-MB-231 or HCT 116, are injected subcutaneously into immunodeficient mice. Once tumors are established, the mice are treated with this compound or a vehicle control. Tumor burden is monitored regularly by measuring the tumor dimensions (length and width) with calipers. The tumor volume is then calculated using a standard formula (e.g., Volume = (width)^2 × length / 2). A significant reduction in tumor volume in the treated group compared to the control group would indicate in vivo efficacy.

ParameterMethodAnimal ModelExpected Outcome with this compound
Tumor VolumeCaliper MeasurementNude mice with MDA-MB-231 xenograftsReduction in tumor volume over time.
Tumor WeightMeasurement at study endpointNude mice with HCT 116 xenograftsLower average tumor weight in the treated group.

Histopathological Analysis of Tissue Response

At the end of an in vivo study, tumors and major organs are harvested for histopathological analysis. This involves fixing the tissues in formalin, embedding them in paraffin, and then sectioning and staining them with dyes such as hematoxylin (B73222) and eosin (B541160) (H&E). H&E staining allows for the visualization of tissue morphology and can reveal important information about the tumor microenvironment and the effects of the treatment. For example, an increase in necrotic areas or a decrease in cell density within the tumors of mice treated with this compound would provide further evidence of its antitumor activity. Additionally, immunohistochemistry (IHC) can be performed on the tissue sections to detect specific protein markers, such as cleaved caspase-3 (an indicator of apoptosis) or Ki-67 (a marker of proliferation), to further elucidate the mechanism of action in vivo.

Therapeutic Potential and Translational Research Gaps for Aeg 40730 Dihydrochloride

Potential Application in Preclinical Oncology Research

In the landscape of preclinical cancer research, AEG 40730 dihydrochloride (B599025) has emerged as a tool to explore the vulnerabilities of cancer cells that have become adept at evading apoptosis. Its primary mechanism of action involves binding to the BIR3 domain of cellular Inhibitor of Apoptosis Protein 1 (cIAP1), cellular Inhibitor of Apoptosis Protein 2 (cIAP2), and X-linked Inhibitor of Apoptosis Protein (XIAP). This interaction effectively neutralizes their anti-apoptotic functions, thereby lowering the threshold for cell death.

Preclinical investigations have identified several cancer cell lines that are particularly susceptible to the pro-apoptotic effects of AEG 40730 dihydrochloride. The sensitivity of these cancer subtypes is often linked to their underlying molecular characteristics, such as a dependency on IAP-mediated survival pathways.

Notably, human breast cancer and colorectal carcinoma cell lines have demonstrated sensitivity to this compound. In the MDA-MB-231 triple-negative breast cancer cell line, treatment with this compound has been shown to reduce the protein levels of cIAP1, cIAP2, and XIAP. Furthermore, in the HCT 116 human colorectal carcinoma cell line, this compound has been observed to potentiate apoptosis induced by Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL). Research has also indicated that the compound can trigger a pro-apoptotic autocrine loop involving Tumor Necrosis Factor-alpha (TNF-α) in certain cancer cells, including the SKOV3 ovarian cancer cell line.

The table below summarizes the preclinical sensitivity of selected cancer cell lines to this compound.

Cell LineCancer TypeKey Findings
MDA-MB-231Triple-Negative Breast CancerReduction in cIAP1, cIAP2, and XIAP protein levels.
HCT 116Colorectal CarcinomaPotentiation of TRAIL-mediated apoptosis.
SKOV3Ovarian CancerInduction of a pro-apoptotic TNF-α autocrine loop.

A fundamental challenge in cancer therapy is the development of resistance to apoptotic cell death. Cancer cells employ various strategies to evade this crucial self-destruct mechanism, often through the overexpression of anti-apoptotic proteins like the IAP family. This compound directly confronts this resistance by targeting and neutralizing key IAP members.

The primary mechanism by which this compound overcomes apoptosis resistance is through its function as a SMAC mimetic. Under normal physiological conditions, IAPs can bind to and inhibit caspases, the key executioner enzymes of apoptosis. By mimicking the N-terminal sequence of SMAC, this compound competitively binds to IAPs, preventing them from inhibiting caspases. This frees up the caspases to initiate and execute the apoptotic cascade.

Furthermore, the binding of this compound to cIAP1 and cIAP2 can induce their auto-ubiquitination and subsequent proteasomal degradation. This not only removes their direct inhibitory effect on caspases but also impacts other signaling pathways they regulate, such as the NF-κB pathway, which is often implicated in promoting cancer cell survival and inflammation. By degrading cIAPs, this compound can shift the cellular balance from pro-survival to pro-death signaling.

Challenges in Translating Preclinical Findings

Despite the promising preclinical activity of IAP antagonists like this compound, their translation into effective clinical therapies has encountered several hurdles. While specific translational challenges for this compound are not extensively documented in publicly available literature, the broader class of SMAC mimetics has faced obstacles that are likely relevant to this compound.

One of the primary challenges is the limited single-agent efficacy observed in early clinical trials of some SMAC mimetics. While these compounds have shown robust pro-apoptotic effects in preclinical models, this has not always translated to significant tumor regression in patients when used as a monotherapy. This suggests that for many tumors, antagonizing IAPs alone may not be sufficient to induce a potent anti-cancer response. Consequently, the focus has shifted towards using these agents in combination with other therapies, such as conventional chemotherapy, targeted agents, or immunotherapy, to enhance their efficacy.

Another significant challenge is the identification of patient populations most likely to benefit from IAP antagonist therapy. The heterogeneous nature of cancer means that not all tumors will be sensitive to this therapeutic strategy. The development of predictive biomarkers is therefore crucial for patient selection and to avoid exposing non-responders to potentially ineffective treatments.

Furthermore, the potential for on-target toxicities needs to be carefully managed. As IAPs play roles in normal cellular processes, their inhibition could theoretically lead to adverse effects. Understanding the therapeutic window and managing any potential side effects are critical aspects of clinical development.

Identification of Biomarkers for Response and Resistance in Research Models

The identification of reliable biomarkers is a critical step in advancing the clinical development of targeted therapies like this compound. While specific biomarkers for this compound have not yet been definitively established, research into the broader class of SMAC mimetics has provided valuable insights into potential predictive markers of response and resistance.

One promising area of biomarker research is the analysis of gene expression signatures. Studies on other SMAC mimetics have identified specific gene expression profiles that correlate with sensitivity. For instance, in pediatric B-cell acute lymphoblastic leukemia, a signature involving the genes TSPAN7, DIPK1C, MTX2, and TNFRSF1A (encoding the TNF receptor 1) has been proposed as a potential predictor of response. The expression level of TNF and its receptor is particularly relevant, as the pro-apoptotic activity of many SMAC mimetics is dependent on the presence of TNF-α.

The genetic landscape of the tumor, including the DNA copy number of IAP genes, may also serve as a biomarker. Amplification of genes encoding IAPs could indicate a dependency on these proteins for survival, potentially rendering the tumor more susceptible to IAP antagonists.

Conversely, mechanisms of resistance are also under investigation. Upregulation of certain IAP members, such as cIAP2, has been implicated in the development of resistance to SMAC mimetics in some cancer models. Therefore, monitoring the expression levels of IAP proteins themselves could provide valuable information on both initial sensitivity and the emergence of resistance.

The table below outlines potential biomarker strategies for IAP antagonists based on research in the broader class of these compounds.

Biomarker StrategyPotential Marker(s)Rationale for Prediction
Gene Expression SignatureTSPAN7, DIPK1C, MTX2, TNFRSF1ACorrelates with sensitivity to SMAC mimetics in certain hematological malignancies.
Protein ExpressionHigh baseline levels of IAPsMay indicate tumor dependency on IAP-mediated survival.
Genetic AlterationsDNA copy number amplification of IAP genesSuggests a potential vulnerability to IAP inhibition.
Resistance MarkerUpregulation of cIAP2Implicated in acquired resistance to SMAC mimetics.

Further research is imperative to validate these potential biomarkers and to identify those that are specifically relevant to predicting the response to this compound in different cancer contexts. Such studies will be instrumental in guiding the future clinical development of this and other IAP antagonists.

Future Research Directions

Elucidation of Novel Molecular Targets Beyond IAPs

While AEG 40730 dihydrochloride (B599025) is primarily characterized as an IAP antagonist, a critical avenue of future research lies in the comprehensive identification and validation of its potential molecular targets beyond the well-established IAP family. The multifaceted nature of cellular signaling pathways suggests the possibility of off-target interactions that could contribute to both the compound's efficacy and its potential for unforeseen biological effects. Advanced proteomic platforms are being considered to systematically screen for off-target protein binding. This approach could reveal novel interactions that may be therapeutically relevant or could inform the design of more selective next-generation analogues. A deeper understanding of these non-IAP targets is crucial for a complete mechanistic portrait of AEG 40730 dihydrochloride's activity and for predicting its broader biological consequences.

Exploration of Efficacy in Additional Preclinical Disease Models (Non-Oncological)

The role of apoptosis extends far beyond oncology, with dysregulated cell death implicated in a host of other pathologies. A significant future direction for this compound is the exploration of its efficacy in a wider range of preclinical disease models, particularly in non-oncological contexts.

Neurodegenerative Diseases: The potential for IAP antagonists to modulate neuronal cell death pathways warrants investigation in models of neurodegenerative conditions such as Alzheimer's and Parkinson's disease. news-medical.net Research in this area would aim to determine if this compound can protect neurons from apoptotic insults characteristic of these diseases.

Autoimmune Diseases: In autoimmune disorders like rheumatoid arthritis, the survival of pathogenic immune cells contributes to chronic inflammation and tissue damage. Preclinical models of autoimmune diseases could be employed to assess whether this compound can selectively induce apoptosis in these aberrant immune cell populations, thereby mitigating disease progression. nih.govchempartner.com

Development of Advanced Analytical Techniques for Research Quantitation

To facilitate rigorous preclinical and potential future clinical research, the development of highly sensitive and specific analytical techniques for the quantitation of this compound in biological matrices is paramount. Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) stands as a leading candidate for such applications. nih.govrjeid.comumcutrecht.nl Future research in this area will focus on establishing and validating robust UPLC-MS/MS methods capable of accurately measuring picogram to nanogram levels of the compound in plasma, tissues, and other relevant biological samples. nih.gov The development of such assays is a prerequisite for detailed pharmacokinetic and pharmacodynamic studies, which are essential for understanding the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Design and Synthesis of Next-Generation Analogues with Enhanced Research Attributes

Building upon the foundational structure of this compound, a key research trajectory involves the rational design and synthesis of next-generation analogues with improved research attributes. The goal of this medicinal chemistry effort is to create new chemical entities with superior properties, such as:

Enhanced Metabolic Stability: Modifications to the core structure will aim to improve resistance to metabolic degradation, potentially leading to a longer biological half-life and more sustained target engagement. nih.gov

Increased Target Specificity: By refining the pharmacophore, researchers will endeavor to create analogues with higher affinity and selectivity for specific IAP proteins or even novel targets, thereby minimizing off-target effects.

This iterative process of design, synthesis, and biological evaluation is fundamental to the evolution of more potent and selective research tools and potential therapeutic candidates.

Integration into Complex Biological Systems Research and Systems Biology Approaches

The biological impact of a compound like this compound is unlikely to be confined to a single linear pathway. Therefore, a crucial future direction is its integration into complex biological systems research and the application of systems biology approaches. nih.gov This involves moving beyond the study of individual protein-drug interactions to a more holistic understanding of how the compound perturbs entire cellular networks.

By combining experimental data from high-throughput "omics" technologies (genomics, proteomics, metabolomics) with computational modeling, researchers can construct network models of cellular responses to this compound. mdpi.com This can help to:

Identify key nodes and pathways that are most significantly affected by the compound.

Uncover mechanisms of both sensitivity and resistance.

Predict synergistic or antagonistic interactions with other agents.

Such a systems-level perspective is essential for a comprehensive understanding of the compound's mechanism of action and for identifying its most promising research applications. isbscience.orgstanford.edu

Q & A

Q. What experimental approaches are recommended for initial pharmacological characterization of AEG 40730 dihydrochloride?

Begin with in vitro assays to determine target binding affinity and selectivity. Use dose-response curves to calculate IC50/EC50 values, ensuring proper controls (e.g., solvent-only and known inhibitors). Validate results across independent replicates to confirm reproducibility. Include detailed descriptions of buffer conditions, enzyme/substrate concentrations, and instrumentation (e.g., spectrophotometry or HPLC). Adhere to reporting standards for assay metadata, such as MIACARM guidelines for cellular assays, to enhance cross-study comparability .

Example Table: Key Parameters for Enzymatic Assays

ParameterDescriptionReference
Enzyme SourceRecombinant vs. native isoforms
Substrate KineticsKm and Vmax under assay conditions
Inhibitor DilutionSerial dilution range (e.g., 1 nM–100 µM)
ControlsPositive (e.g., reference inhibitor) and negative (solvent)

Q. How can researchers ensure reproducibility when testing this compound in cellular models?

Standardize cell culture conditions (e.g., passage number, media composition, and seeding density) and validate cell line authenticity via STR profiling. Predefine viability assays (e.g., MTT or ATP luminescence) and apoptosis markers (e.g., caspase-3 activation). Use statistical power analysis to determine sample size and report raw data alongside processed results. Cross-validate findings in at least two distinct cell lines to rule out model-specific artifacts .

Advanced Research Questions

Q. What strategies resolve contradictions in dose-response data for this compound across different cellular models?

Discrepancies may arise from variations in cell permeability, off-target effects, or metabolic activity. Conduct parallel experiments under identical conditions (e.g., incubation time, serum concentration) to isolate variables. Employ orthogonal assays (e.g., thermal shift assays for target engagement) to confirm mechanism-specific effects. Use meta-analysis frameworks to assess confounding factors, such as batch effects or instrumentation biases, as outlined in EUFIC guidelines for data interpretation .

Q. How should researchers optimize pharmacokinetic (PK) studies for this compound to address bioavailability challenges?

Design PK studies with staggered sampling intervals to capture absorption/distribution phases. Use LC-MS/MS for precise quantification in plasma/tissue homogenates. Account for dihydrochloride salt dissociation in physiological buffers by measuring free base concentrations. Apply compartmental modeling to estimate half-life and clearance rates, and validate models using bootstrap resampling to assess robustness .

Q. What methodologies are critical for elucidating off-target effects of this compound?

Combine proteome-wide profiling (e.g., affinity pulldown with quantitative mass spectrometry) and functional genomics (e.g., CRISPR screens) to identify secondary targets. Validate hits using siRNA knockdown or competitive binding assays. For in vivo studies, integrate histopathology and biomarker analysis to assess organ-specific toxicity. Transparently report false discovery rates (FDRs) and adjust statistical thresholds for multiplicity .

Methodological Best Practices

Q. How can researchers design statistically robust experiments to evaluate this compound’s synergy with existing therapies?

Use combination index (CI) models (e.g., Chou-Talalay method) to quantify synergistic, additive, or antagonistic effects. Predefine effect thresholds (e.g., CI < 0.9 for synergy) and validate results in in vivo xenograft models. Share raw datasets and analysis scripts to facilitate meta-analyses, as recommended by open science initiatives .

Q. What frameworks support ethical and rigorous preclinical testing of this compound?

Follow institutional ethics guidelines for animal welfare (e.g., 3Rs principles) and human tissue use. Document protocols in alignment with Core Protocol Pilot for Additional Evidence Generation (AEG) standards, including predefined endpoints, randomization, and blinding. Submit protocols for peer review prior to experimentation to identify methodological gaps .

Data Management and Reporting

Q. How should researchers structure supplementary materials to enhance reproducibility of studies on this compound?

Include raw instrument outputs (e.g., chromatograms, flow cytometry plots), detailed statistical code, and step-by-step protocols. For large datasets, use repositories like Zenodo or Figshare. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite primary sources for reagents and software .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.